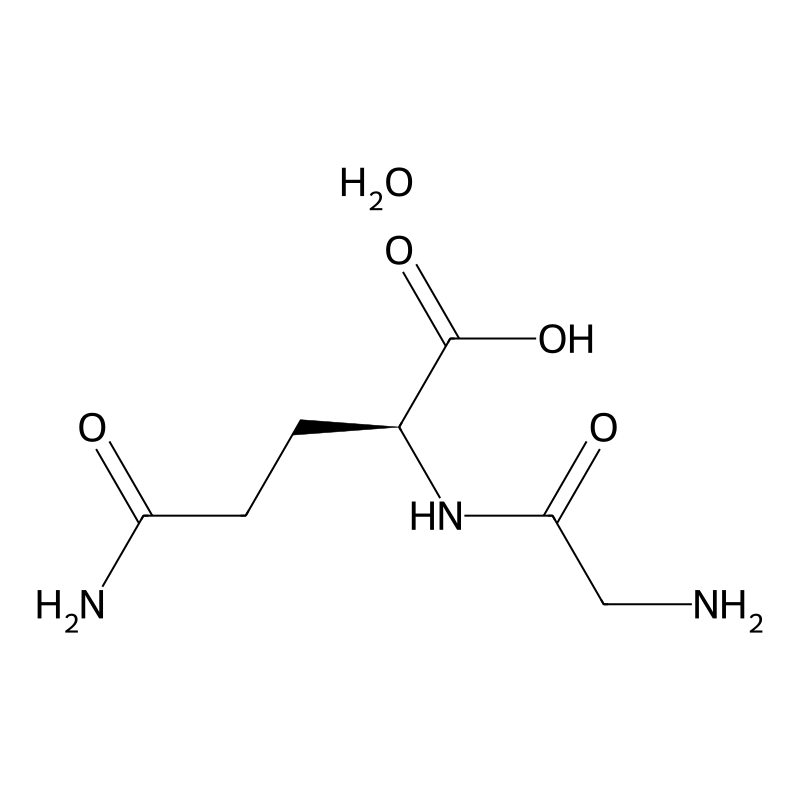Glycyl-L-glutamine monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Chemical Properties and Structure
Glycyl-L-glutamine monohydrate is a dipeptide, meaning it consists of two linked amino acids: glycine and L-glutamine. It is a white, crystalline solid with a molecular weight of 221.21 g/mol and is soluble in water []. The "monohydrate" part of the name indicates that one molecule of water is bound to each molecule of Glycyl-L-glutamine [].
Potential Mechanisms of Action
Research suggests that Glycyl-L-glutamine may exert its effects through various mechanisms, including:
- Opioid modulation: Studies in rats have shown that Glycyl-L-glutamine can inhibit morphine-induced respiratory depression without affecting its analgesic properties []. This suggests that it may interact with the opioid system, potentially offering benefits in managing pain while reducing the risk of respiratory complications [].
- Neuroprotection: Glycyl-L-glutamine has been shown to decrease reperfusion damage and increase the time to ischemic contracture in isolated rat hearts subjected to simulated ischemia-reperfusion injury []. This suggests potential neuroprotective properties, although further research is needed to confirm these findings and understand the underlying mechanisms [].
Current Research and Applications
- Limited clinical data: Currently, there is limited clinical data available on the safety and efficacy of Glycyl-L-glutamine in humans [].
- Further research needed: More extensive research is necessary to fully understand its potential benefits and risks, including clinical trials to evaluate its effectiveness and safety in specific conditions [].
Glycyl-L-glutamine monohydrate is a dipeptide composed of the amino acids glycine and L-glutamine. Its chemical formula is C₇H₁₅N₃O₅, and it has a molecular weight of approximately 221.21 g/mol. This compound appears as a white crystalline powder and is soluble in water, making it suitable for various biological applications . Glycyl-L-glutamine monohydrate plays a significant role in cellular metabolism and is known for its potential benefits in enhancing immune function and promoting gut health.
The mechanism of action of Gly-Gln monohydrate is still under investigation. Studies suggest it might interact with opioid receptors in the nervous system, potentially explaining its analgesic (pain-relieving) effects observed in animal models []. Additionally, it might decrease cell death and improve cardiac function after heart attacks in animal models, although the exact mechanism remains unclear.
- Acylation Reaction: This involves reacting L-glutamic acid with chloracetyl chloride at low temperatures to form N-chloracetyl derivatives.
- Cyclization: The use of acetic anhydride facilitates the formation of cyclic intermediates.
- Ammonolysis: The final step involves treating the cyclic intermediate with ammonia, leading to the formation of glycyl-L-glutamine monohydrate .
Glycyl-L-glutamine monohydrate has various applications in both pharmaceutical and nutritional fields:
- Nutritional Supplements: It is used in dietary supplements aimed at enhancing athletic performance and recovery.
- Pharmaceuticals: The compound has potential therapeutic applications in treating conditions related to oxidative stress and immune dysfunction.
- Research: Glycyl-L-glutamine is studied for its role in peptide synthesis and as a model compound in biochemical research .
Research indicates that glycyl-L-glutamine monohydrate interacts with various biological systems, particularly in modulating the effects of other compounds:
- Morphine Interaction: In animal studies, glycyl-L-glutamine has been shown to inhibit morphine-induced respiratory depression without affecting analgesia, suggesting a unique interaction profile that may have implications for pain management strategies .
- Antioxidant Activity: Its ability to boost glutathione levels enhances the body's antioxidant defenses, which can interact positively with other antioxidants in the system .
Glycyl-L-glutamine monohydrate shares similarities with several other dipeptides and amino acid derivatives. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| L-Glutamine | C₅H₁₀N₂O₃ | Precursor to glutathione; important for brain health |
| Glycine | C₂H₅NO₂ | Simplest amino acid; involved in various metabolic processes |
| Glycyl-L-leucine | C₈H₁₅N₃O₂ | Similar dipeptide structure; involved in muscle metabolism |
Uniqueness of Glycyl-L-Glutamine Monohydrate:
Glycyl-L-glutamine monohydrate stands out due to its specific combination of glycine and L-glutamine, which enhances its role in supporting both antioxidant activity and gut health. Its ability to modulate immune responses further differentiates it from other similar compounds.








